molecular formula C23H23N3O3 B2611441 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326853-53-5

2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2611441
CAS No.: 1326853-53-5
M. Wt: 389.455
InChI Key: NFGFRWYNMBURNQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound characterized by its unique pyrazolo[1,5-a]pyrazin-4-one core structure

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties might be useful in materials science, for example, in the development of new polymers or as a component in electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazin-4-one core, followed by the introduction of the 3,4-dimethoxyphenyl and 2,5-dimethylphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, such as palladium or copper complexes, and conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Mechanism of Action

The mechanism of action for 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-5-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
  • 2-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of both 3,4-dimethoxyphenyl and 2,5-dimethylphenyl groups

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-15-5-6-16(2)18(11-15)14-25-9-10-26-20(23(25)27)13-19(24-26)17-7-8-21(28-3)22(12-17)29-4/h5-12,19-20,24H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGQZTDRGFMJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CN3C(C2=O)CC(N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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